molecular formula C22H27N3O3 B5378058 (2S,4S,5R)-1,2-dimethyl-5-(2-methylphenyl)-4-[methyl(pyridin-3-ylmethyl)carbamoyl]pyrrolidine-2-carboxylic acid

(2S,4S,5R)-1,2-dimethyl-5-(2-methylphenyl)-4-[methyl(pyridin-3-ylmethyl)carbamoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B5378058
M. Wt: 381.5 g/mol
InChI Key: AUZOIZYRJJTNBV-IPJJNNNSSA-N
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Description

(2S,4S,5R)-1,2-dimethyl-5-(2-methylphenyl)-4-[methyl(pyridin-3-ylmethyl)carbamoyl]pyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a carboxylic acid group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5R)-1,2-dimethyl-5-(2-methylphenyl)-4-[methyl(pyridin-3-ylmethyl)carbamoyl]pyrrolidine-2-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of various substituents. One common approach is to start with a suitable pyrrolidine precursor and introduce the carboxylic acid group through a series of reactions, such as oxidation and carboxylation. The methyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5R)-1,2-dimethyl-5-(2-methylphenyl)-4-[methyl(pyridin-3-ylmethyl)carbamoyl]pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The substituents on the pyrrolidine ring can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S,4S,5R)-1,2-dimethyl-5-(2-methylphenyl)-4-[methyl(pyridin-3-ylmethyl)carbamoyl]pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical reactions makes it a versatile tool for probing biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,4S,5R)-1,2-dimethyl-5-(2-methylphenyl)-4-[methyl(pyridin-3-ylmethyl)carbamoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S,5R)-1,2-dimethyl-5-(2-methylphenyl)-4-[methyl(pyridin-2-ylmethyl)carbamoyl]pyrrolidine-2-carboxylic acid: Similar structure but with a different position of the pyridine ring.

    (2S,4S,5R)-1,2-dimethyl-5-(2-methylphenyl)-4-[methyl(pyridin-4-ylmethyl)carbamoyl]pyrrolidine-2-carboxylic acid: Similar structure but with a different position of the pyridine ring.

Uniqueness

The uniqueness of (2S,4S,5R)-1,2-dimethyl-5-(2-methylphenyl)-4-[methyl(pyridin-3-ylmethyl)carbamoyl]pyrrolidine-2-carboxylic acid lies in its specific arrangement of substituents, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S,4S,5R)-1,2-dimethyl-5-(2-methylphenyl)-4-[methyl(pyridin-3-ylmethyl)carbamoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-15-8-5-6-10-17(15)19-18(12-22(2,21(27)28)25(19)4)20(26)24(3)14-16-9-7-11-23-13-16/h5-11,13,18-19H,12,14H2,1-4H3,(H,27,28)/t18-,19-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZOIZYRJJTNBV-IPJJNNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C(CC(N2C)(C)C(=O)O)C(=O)N(C)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@H]2[C@H](C[C@@](N2C)(C)C(=O)O)C(=O)N(C)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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